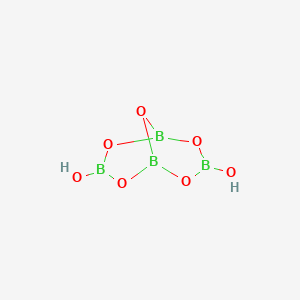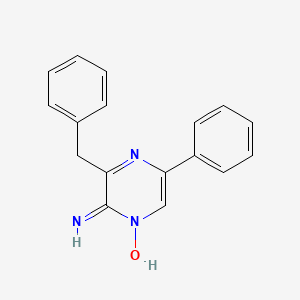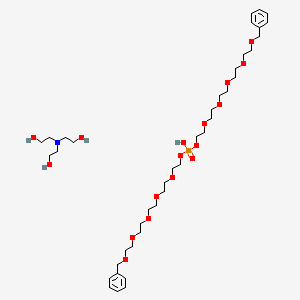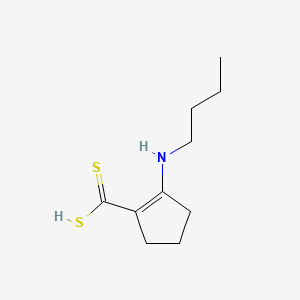
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is an organic compound with the molecular formula C10H17NS2 It is characterized by a cyclopentene ring substituted with a butylamino group and a carbodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid typically involves the reaction of cyclopentene with butylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or thioether.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid involves its interaction with specific molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. Additionally, the butylamino group can interact with biological receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Ethylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Propylamino)cyclopent-1-ene-1-carbodithioic acid
Uniqueness
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interaction with hydrophobic environments in biological systems.
Eigenschaften
CAS-Nummer |
34281-27-1 |
|---|---|
Molekularformel |
C10H17NS2 |
Molekulargewicht |
215.4 g/mol |
IUPAC-Name |
2-(butylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C10H17NS2/c1-2-3-7-11-9-6-4-5-8(9)10(12)13/h11H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
LYWRKJCTJRPQBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(CCC1)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


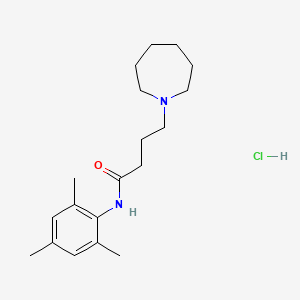
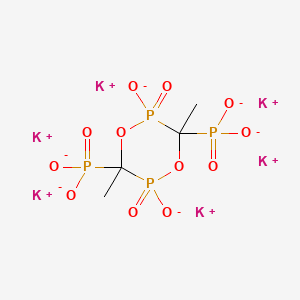
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
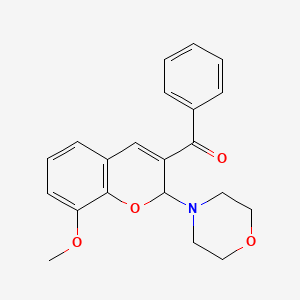
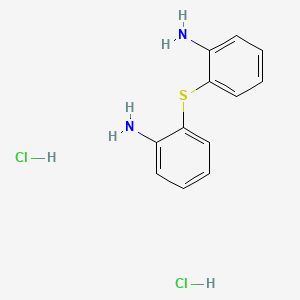

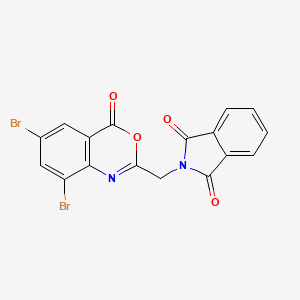

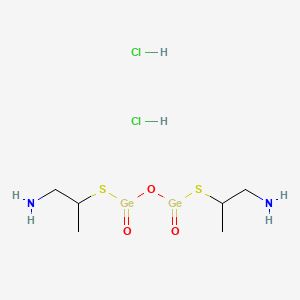
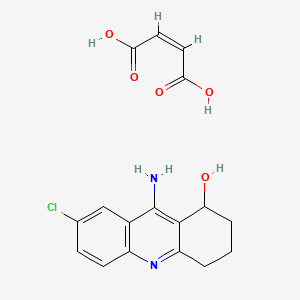
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
